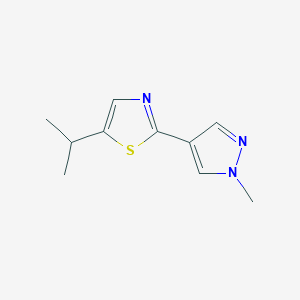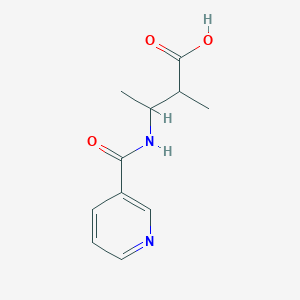![molecular formula C12H13ClFNO3 B6631567 3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)
3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid, also known as CFMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. CFMB is a member of the benzoylphenylurea family and has been found to exhibit potent insecticidal and acaricidal properties. In
Mechanism of Action
3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid exerts its insecticidal and acaricidal effects by disrupting the growth and development of the target pests. It inhibits chitin synthesis, which is essential for the formation of the exoskeleton in insects and mites. 3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid also disrupts the molting process, leading to the death of the pests. In addition, 3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid has been found to have a neurotoxic effect on insects, causing paralysis and death.
Biochemical and Physiological Effects:
3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid has been shown to have low toxicity to mammals, birds, and fish, making it a safer alternative to other insecticides. However, it can have adverse effects on non-target organisms, such as bees and beneficial insects. 3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid has been found to have a short half-life in soil and water, indicating that it may not persist in the environment for an extended period.
Advantages and Limitations for Lab Experiments
3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid has also been found to be stable under a wide range of conditions, allowing for long-term storage. However, 3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid can be expensive to produce, limiting its use in large-scale experiments. Additionally, 3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid can be difficult to dissolve in certain solvents, which can affect its efficacy in experiments.
Future Directions
3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid has shown great potential for use in various fields, and future research should focus on exploring its applications further. One area of interest is the development of 3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid-based insecticides that are more selective and less harmful to non-target organisms. Another area of research is the investigation of 3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid's potential use in cancer therapy and the treatment of inflammatory diseases. Additionally, the synthesis of 3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid analogs with improved efficacy and lower toxicity should be explored.
Synthesis Methods
3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2-methylbutyryl chloride, followed by the reaction with sodium hydroxide and then with benzoyl isocyanate. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to produce high yields of 3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid with excellent purity.
Scientific Research Applications
3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid has been extensively studied for its insecticidal and acaricidal properties. It has been found to be highly effective against a wide range of insect pests, including aphids, whiteflies, and mites, making it a promising candidate for use in agriculture. 3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid has also been investigated for its potential use in the treatment of parasitic infections in humans and animals. In addition, 3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid has been shown to have antitumor and anti-inflammatory activities, indicating its potential use in cancer therapy and the treatment of inflammatory diseases.
properties
IUPAC Name |
3-[(3-chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c1-6(12(17)18)7(2)15-11(16)8-3-4-10(14)9(13)5-8/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEVGSZBIJTGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CC(=C(C=C1)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)

![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)


![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)
![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)
![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)